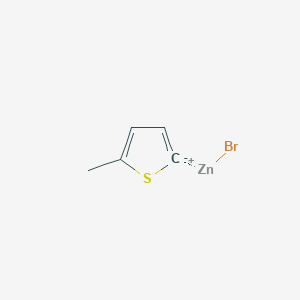![molecular formula C10H9Br2N3 B6319482 3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-68-2](/img/structure/B6319482.png)
3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole: is a heterocyclic compound that contains a triazole ring substituted with two bromine atoms at positions 3 and 5, and a 2-methylphenylmethyl group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, which can replace the bromine atoms with azide groups.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by various aryl or alkyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium carbonate, dimethylformamide.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate, solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Substitution Products: Azide derivatives, other substituted triazoles.
Coupling Products: Various aryl or alkyl-substituted triazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole is used as a building block in the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its triazole ring is a common motif in many biologically active compounds, and modifications to this structure can lead to new therapeutic agents.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties. Its bromine atoms can be replaced with functional groups that impart desired characteristics to the final material.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and other interactions with the target, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromo-1H-1,2,4-triazole: Lacks the 2-methylphenylmethyl group, making it less versatile in certain reactions.
1-[(2-Methylphenyl)methyl]-1H-1,2,4-triazole: Lacks the bromine atoms, which limits its ability to undergo substitution and coupling reactions.
Uniqueness: 3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and the 2-methylphenylmethyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields.
Eigenschaften
IUPAC Name |
3,5-dibromo-1-[(2-methylphenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N3/c1-7-4-2-3-5-8(7)6-15-10(12)13-9(11)14-15/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZYIESNNUSTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6319469.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)
![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)

